molecular formula C35H64 B3178424 nonacosan-15-ylbenzene CAS No. 56247-97-3

nonacosan-15-ylbenzene

Cat. No.: B3178424
CAS No.: 56247-97-3
M. Wt: 484.9 g/mol
InChI Key: YNXOIJANZCYQIZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonacosan-15-ylbenzene typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with a nonacosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nonacosan-15-ylbenzene can undergo various chemical reactions, including:

    Oxidation: The long alkyl chain can be oxidized to form ketones or alcohols.

    Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nonacosan-15-one, nonacosan-15-ol.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Nonacosan-15-ylbenzene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.

    Biology: Investigated for its role in biological membranes and its potential effects on cell signaling pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of nonacosan-15-ylbenzene depends on its interaction with molecular targets. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. Its long alkyl chain can insert into the hydrophobic core of membranes, potentially altering membrane-associated processes. Additionally, its benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonacosane: A straight-chain alkane with the formula C29H60.

    Nonacosan-15-ol: A long-chain alcohol with the formula C29H60O.

    Nonacosan-15-one: A long-chain ketone with the formula C29H58O.

Uniqueness

Nonacosan-15-ylbenzene is unique due to the presence of both a long alkyl chain and an aromatic benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its non-aromatic counterparts. Its structure also provides distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

nonacosan-15-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64/c1-3-5-7-9-11-13-15-17-19-21-23-26-30-34(35-32-28-25-29-33-35)31-27-24-22-20-18-16-14-12-10-8-6-4-2/h25,28-29,32-34H,3-24,26-27,30-31H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXOIJANZCYQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298472
Record name 15-Phenylnonacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56247-97-3
Record name 15-Phenylnonacosane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 15-Phenylnonacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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